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Beta-defensin126

Cat. No.: B1578024
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Description

Overview of Beta-defensin Family and Host Defense Peptides

Beta-defensins are a family of small, cationic peptides that are key components of the innate immune system in vertebrates. nih.govannualreviews.org These host defense peptides provide a first line of defense against a wide range of pathogens, including bacteria, fungi, and some viruses. nih.govannualreviews.org They are expressed at mucosal surfaces, such as those in the respiratory and reproductive tracts, and in various immune cells. nih.govfrontiersin.org

The primary mechanism of action for many beta-defensins involves the disruption of microbial membranes, leading to cell death. ebi.ac.ukacs.org Beyond their direct antimicrobial activity, beta-defensins also function as signaling molecules that can modulate immune responses, bridging the gap between innate and adaptive immunity by attracting immune cells like dendritic cells and T cells to sites of infection. nih.govannualreviews.orgfrontiersin.org

Identification and Nomenclatural Context of Beta-defensin 126 (DEFB126)

Beta-defensin 126, encoded by the DEFB126 gene in humans, is a unique member of the beta-defensin family. genecards.orgontosight.ai This gene is located on chromosome 20. genecards.orgatlasgeneticsoncology.org Historically, DEFB126 has been known by several other names, which can sometimes cause confusion. It was originally identified in macaques as Epididymal Specific Protein 13.2 (ESP13.2) due to its high expression in the epididymis. ontosight.ainih.gov Other aliases include Beta-defensin 26 (DEFB-26) and HBD26. genecards.orguniprot.org

DEFB126 is considered an atypical beta-defensin due to its distinct structural features, most notably a long, highly glycosylated C-terminal tail that extends from the conserved cysteine-rich defensin (B1577277) core. nih.gov This extensive glycosylation, particularly with sialic acid, gives the protein a strong negative charge, which is crucial for its functions. nih.govuniprot.org

Nomenclature for Beta-defensin 126
Primary Name Beta-defensin 126 (DEFB126)
Gene Name DEFB126
Aliases Beta-defensin 26 (DEFB-26), Epididymal Secretory Protein 13.2 (ESP13.2), HBD26
Location Chromosome 20p13

Dual Roles in Reproductive and Immune Physiology

DEFB126 exhibits a remarkable duality, functioning in both male reproduction and innate immunity. openveterinaryjournal.comassaygenie.com Its roles are intricately linked to its structure and location of expression.

In the context of reproduction, DEFB126 is secreted by the epithelial cells of the epididymis and coats the surface of sperm as they mature and transit through this duct. uniprot.orgbosterbio.com This coating is essential for several aspects of sperm function. uniprot.orgopenveterinaryjournal.com

Conversely, its role in the immune system aligns with the broader function of the beta-defensin family. nih.gov It possesses antimicrobial properties and can modulate inflammatory responses. uniprot.orgnih.gov

Detailed Research Findings

Reproductive Functions of DEFB126

Research has elucidated several critical roles for DEFB126 in male fertility:

Sperm Motility and Maturation: DEFB126 is involved in the maturation of sperm and is correlated with sperm motility. openveterinaryjournal.cominrs.ca Studies in bulls have shown it can help induce motility in immature sperm. inrs.ca

Sperm Transport in the Female Reproductive Tract: The highly sialylated glycans on DEFB126 create a dense negative charge on the sperm surface. nih.govuniprot.org This charge is thought to cause electrostatic repulsion between the sperm and the similarly charged cervical mucus, facilitating the sperm's passage through this barrier. nih.govresearchgate.net

Immune Protection in the Female Tract: The DEFB126 coat acts as a shield, masking sperm antigens and protecting them from being recognized and attacked by the female immune system. researchgate.netoup.com The sialic acid component is key to this immune-protective function. oup.com

Sperm-Oviduct Interaction: DEFB126 mediates the binding of sperm to the epithelial cells of the oviduct. uniprot.orgoup.com This interaction allows for the formation of a sperm reservoir, which may help to ensure that capacitated sperm are available for fertilization. uniprot.orgoup.com

Capacitation and Fertilization: Before fertilization can occur, sperm must undergo a process called capacitation. This process involves the release of DEFB126 from the sperm head, which unmasks other surface proteins necessary for the sperm to bind to the zona pellucida of the oocyte. uniprot.orgresearchgate.netoup.com

Function of DEFB126 in Reproduction Mechanism
Sperm Transport Negative charge from sialylated glycans repels cervical mucus. nih.govresearchgate.net
Immune Evasion Glycocalyx coat shields sperm antigens from the female immune system. researchgate.netoup.com
Oviduct Binding Mediates attachment to oviductal epithelium to form a sperm reservoir. uniprot.orgoup.com
Fertilization Release during capacitation is required for sperm-egg binding. uniprot.orgresearchgate.netoup.com

Immunological Functions of DEFB126

While its reproductive roles are well-documented, DEFB126 also contributes to host defense:

Antimicrobial Activity: In vitro studies have demonstrated that DEFB126 has antimicrobial activity against bacteria such as E. coli and S. aureus. nih.gov This aligns with the primary function of the defensin family. ebi.ac.ukphysiology.org

Anti-inflammatory Effects: Research indicates that the core peptide of DEFB126 can bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers strong inflammatory responses. uniprot.orgnih.gov By binding to LPS, DEFB126 can inhibit LPS-mediated inflammation. uniprot.orgnih.gov This suggests a role in modulating the immune response to prevent excessive inflammation. nih.gov

Beta-defensin 126 is a compelling example of a protein with specialized, dual functions that are critical for biological success. Its evolution has resulted in a molecule that not only acts as a defender against microbial threats but is also intricately woven into the complex processes of mammalian reproduction. From protecting sperm on their journey through the female reproductive tract to preparing them for the ultimate goal of fertilization, the roles of DEFB126 are indispensable for male fertility. Concurrently, its antimicrobial and anti-inflammatory properties underscore its identity as a true member of the host defense peptide family.

Properties

bioactivity

Antibacterial

sequence

NWYVKKCLNDVGICKKKCKPEEMHVKNGWAMCGKQRDCCVPAD

Origin of Product

United States

Genetic and Molecular Architecture of Beta Defensin 126

Genomic Organization and Gene Locus of DEFB126

The gene encoding Beta-defensin 126, DEFB126, is situated within a cluster of other beta-defensin genes on the short (p) arm of human chromosome 20, specifically at the cytogenetic band 20p13 oup.comgenecards.orgwikipedia.orgatlasgeneticsoncology.org. The genomic structure of DEFB126 is relatively simple, comprising two exons that are interspersed by a single intron nih.gov. This organization is characteristic of many defensin (B1577277) genes.

Gene and Locus Information for Human DEFB126
Official Gene Symbol DEFB126 genecards.orgatlasgeneticsoncology.org
Aliases C20orf8, DEFB-26, DEFB26, HBD26, hBD-26 atlasgeneticsoncology.org
Chromosomal Locus 20p13 genecards.orgwikipedia.orgatlasgeneticsoncology.org
Genomic Coordinates (GRCh38/hg38) chr20:142,590-145,751 genecards.org
Number of Exons 2 nih.gov

Transcriptional Variants and mRNA Processing

While the process of pre-mRNA splicing is a fundamental mechanism for generating protein diversity from a single gene, a particularly significant transcriptional variant of DEFB126 arises from a common polymorphism nih.govplos.orgfrontiersin.org. A two-nucleotide deletion within the coding sequence leads to a frameshift mutation nih.gov. This results in the generation of an abnormal "non-stop" mRNA transcript that lacks a proper termination codon nih.gov. Such transcripts are often targeted for degradation by cellular quality control mechanisms, leading to reduced or absent protein expression in individuals homozygous for this deletion researchgate.net. This naturally occurring variant has been instrumental in elucidating the functions of DEFB126, particularly in the context of male fertility nih.govoup.com.

Protein Structure and Post-Translational Modifications

The protein structure of Beta-defensin 126 is atypical for its family, featuring both a conserved defensin core and a unique, functionally critical C-terminal extension that is heavily modified after translation nih.govresearchgate.net.

At its N-terminus, DEFB126 possesses the characteristic beta-defensin core motif nih.govresearchgate.net. This domain is defined by a specific array of six cysteine residues that form three intramolecular disulfide bonds nih.gov. This conserved structure is fundamental to the stability and three-dimensional folding of the defensin domain nih.gov. While this core region is associated with antimicrobial and anti-inflammatory activities in other defensins, its primary role in DEFB126 appears to be integrated with the functions of its unique C-terminal tail nih.gov.

Distinguishing DEFB126 from most other defensins is its extended C-terminal tail, which in humans is approximately 52 amino acids long nih.gov. This tail region is not merely a simple extension but is a highly specialized domain that serves as the scaffold for extensive post-translational modifications, particularly glycosylation nih.govoup.com. The amino acid composition of this tail is rich in serine and threonine residues, which are the attachment sites for O-linked glycans nih.gov.

The C-terminal tail of DEFB126 undergoes extensive O-linked glycosylation, a process where sugar molecules are attached to the hydroxyl groups of serine and threonine residues researchgate.netoup.com. In humans, there are numerous potential sites for this modification nih.govresearchgate.net. A crucial feature of this glycosylation is the terminal addition of sialic acid residues oup.comnih.gov. This sialylation imparts a strong negative charge to the DEFB126 protein nih.govresearchgate.net. When DEFB126 coats the surface of sperm, this dense layer of negatively charged, sialylated glycans forms a significant part of the sperm's glycocalyx and is essential for its function researchgate.netuniprot.org. The negative charge is thought to facilitate the passage of sperm through the similarly negatively charged mucus of the female reproductive tract and to mask sperm antigens from the female immune system nih.govresearchgate.netuniprot.org.

Post-Translational Modifications of Human DEFB126
Primary Modification Type O-linked Glycosylation oup.com
Location of Modification C-terminal Tail nih.gov
Key Glycan Residue Sialic Acid oup.comnih.gov
Predicted O-glycosylation Sites (Human) ~20 nih.gov
Functional Consequence of Sialylation Imparts a strong negative charge nih.govresearchgate.net

Oligomeric State and Functional Implications (e.g., Dimerization)

Evidence suggests that Beta-defensin 126 can exist in an oligomeric state, specifically as a homodimer genecards.orguniprot.org. Studies on the bovine ortholog of DEFB126 have shown that it forms a dissociation-resistant dimer nih.govul.iemerckmillipore.com. This dimerization is likely mediated by disulfide bonds, potentially involving the canonical cysteines of the defensin core or additional cysteines present in the protein genecards.orguniprot.org. The formation of a stable dimer could have significant functional implications, possibly enhancing its structural integrity and its ability to form a dense, protective coat on the sperm surface nih.govul.ie. The dimeric structure may be crucial for the proper presentation of the glycosylated C-terminal tails, thereby optimizing its function in immune cloaking and mucus penetration nih.gov.

Expression and Localization of Beta Defensin 126

Tissue-Specific and Regional Expression Patterns

The expression of DEFB126 is predominantly and highly concentrated in the male reproductive tract, with significant variations observed across different tissues and regions. nih.govopenveterinaryjournal.com

Predominant Expression in the Male Reproductive Tract

DEFB126 is prominently expressed in the epididymis, testis, ductus deferens, and accessory glands. nih.govnih.gov Studies in various mammals, including humans, primates, and bulls, have consistently highlighted the epididymis as a primary site of DEFB126 synthesis. inrs.canih.gov In dromedary camels, immunohistochemical analysis has shown positive staining for DEFB126 in the testicles, epididymis, vas deferens, prostate, and bulbourethral glands. nih.govnih.gov The expression of beta-defensins in the male reproductive tract is often under androgen control, suggesting a role in sperm physiological functions. oup.com

Differential Expression Across Epididymal Segments

The expression of DEFB126 is not uniform throughout the epididymis. Research has demonstrated a clear pattern of differential expression along the epididymal segments. nih.govopenveterinaryjournal.com In dromedary camels, the most significant mRNA expression levels and the strongest immunoreaction for the DEFB126 protein are found in the tail of the epididymis (cauda epididymis). nih.govnih.gov Similarly, in bulls, DEFB126 protein expression is specifically localized to the epithelial cells of the caudal epididymis and vas deferens, with no staining observed in the head (caput) or body (corpus) of the epididymis. oup.comresearchgate.net This region-specific expression pattern is crucial as the caudal epididymis is the site of final sperm maturation and storage. nih.govnih.gov In macaques, DEFB126 is secreted in the corpus and cauda epididymis. nih.gov

Expression in Other Mucosal and Epithelial Tissues

While the male reproductive tract is the primary site of DEFB126 expression, beta-defensins, in general, are expressed in various mucosal and epithelial tissues throughout the body as part of the innate immune system. mdpi.comfrontiersin.org They are found in the epithelial linings of the respiratory, gastrointestinal, and genitourinary tracts. frontiersin.org Human beta-defensins (hBDs) are expressed in diverse epithelial tissues, including the oronasal cavity, gingiva, tongue, and salivary glands. mdpi.com However, DEFB126 itself exhibits high-level and specific expression in the epididymis. bosterbio.com

Cellular and Subcellular Localization

The specific location of DEFB126 at the cellular and subcellular level is critical to its function in protecting and maturing sperm.

Secretion by Epididymal Epithelial Cells

DEFB126 is synthesized and secreted by the principal epithelial cells of the epididymis. openveterinaryjournal.comuniprot.org This secretion is a key process in modifying the sperm surface as spermatozoa transit through the epididymis. openveterinaryjournal.com In bulls, immunohistochemistry has confirmed the expression of the bovine ortholog, BBD126, by the epithelial cells of the caudal epididymis and vas deferens. nih.govoup.com

Adsorption and Distribution on the Sperm Surface

Following its secretion, DEFB126 is adsorbed onto the surface of spermatozoa. openveterinaryjournal.comuniprot.org This coating process is a crucial step in sperm maturation. inrs.ca The distribution of DEFB126 on the sperm surface can vary between species. In primates, DEFB126 coats the entire surface of the sperm, from head to tail. oup.comoup.com This complete coating is thought to provide a protective barrier. oup.comnih.gov In dromedary camels, the protein is significantly concentrated on the acrosomal cap of the sperm. nih.govnih.gov In cattle, BBD126 is found predominantly on the tail and postacrosomal region of the sperm. nih.govbiorxiv.org

The DEFB126 coat is a major component of the sperm glycocalyx, contributing to the highly negative surface charge of the sperm. genecards.orgbioscientifica.com This coating is not permanent; it is released from the sperm surface during the final stages of capacitation, a process necessary for fertilization. oup.comoup.com

Data Tables

Table 1: Tissue-Specific Expression of Beta-defensin 126 in Dromedary Camels

TissueDEFB126 mRNA Expression LevelDEFB126 Protein Staining Intensity
TestisModestWeak to modest
Epididymis (Head & Body)ModerateFaint
Epididymis (Tail)Most SignificantStrong
Ductus DeferensModerateModerate
Prostate GlandWeakNegligible
Bulbourethral GlandWeakNegligible

Source: Data compiled from Al Khodair et al. (2025). nih.govopenveterinaryjournal.com

Table 2: Localization of Beta-defensin 126 on Spermatozoa Across Species

SpeciesPrimary Localization on Sperm SurfaceReference(s)
Primates (Macaque)Entire sperm surface oup.comoup.com
Dromedary CamelAcrosomal cap nih.govnih.gov
Bovine (Bull)Tail and postacrosomal region nih.govbiorxiv.org

Developmental and Hormonal Regulation of DEFB126 Expression

The expression of the gene encoding Beta-defensin 126 (DEFB126) is not static; instead, it is dynamically modulated by developmental stages and hormonal signals. This regulation is critical for the proper functioning of the male reproductive system, particularly in the context of sperm maturation and fertility. The expression patterns of DEFB126 are closely linked to the onset of sexual maturity and the presence of androgens.

Regulation During Puberty and Sexual Maturity

The expression of β-defensins, including DEFB126, is developmentally regulated, showing a marked increase during puberty. nih.govresearchgate.net This upregulation coincides with the period of sexual maturation when the male reproductive tract, particularly the epididymis, becomes fully functional. In humans, many β-defensins are expressed in distinct regions of the epididymis only after puberty. nih.govroyalsocietypublishing.org

Research comparing β-defensin expression in the testes of calves versus adult bulls has provided clear evidence of this developmental regulation. These studies have shown that the expression of numerous β-defensin genes increases as the animal reaches sexual maturity. nih.govroyalsocietypublishing.org This suggests that as the reproductive system matures, it ramps up the production of these crucial proteins to support sperm development and function. DEFB126, known for its role in forming the sperm glycocalyx, is a key component of this maturation-associated increase in expression. nih.gov

Developmental Regulation of β-defensin Expression in Bulls
Developmental StageKey FindingNumber of Affected β-defensinsImplication for Fertility
Pre-pubertal (Calves)Lower expression levels of specific β-defensins in the testis.14Increased expression is linked to the acquisition of sperm maturation capabilities and overall male fertility. nih.govroyalsocietypublishing.org
Post-pubertal (Adult Bulls)Significant increase in expression levels of these β-defensins in the testis. nih.govroyalsocietypublishing.org

Androgen Sensitivity of Epididymal DEFB126 Expression

The expression of DEFB126 in the epididymis is highly sensitive to androgens, the primary male sex hormones such as testosterone (B1683101). Androgens are well-established regulators of epididymal structure and function, and many secretory proteins essential for sperm maturation are under their control. inrs.canih.gov

Studies in mice have systematically investigated the androgenic regulation of β-defensins in the caput epididymidis. nih.gov Research on the mouse orthologue of human DEFB126, known as Defb22, determined that its expression is partially regulated by androgens. nih.gov Further investigation using Chromatin Immunoprecipitation (ChIP-qPCR) identified an Androgen Receptor (AR) binding site in the gene's promoter region, indicating that it is a direct target for regulation by the androgen receptor. nih.gov

In humans, a direct link between testosterone levels and DEFB126 has also been observed. A study involving fertile and infertile men found a significant positive correlation between serum testosterone levels and the percentage of spermatozoa coated with DEFB126. inrs.ca This finding suggests that lower testosterone levels could lead to reduced DEFB126 on sperm, which may, in turn, affect sperm motility. inrs.ca The expression of defensins in the male reproductive tract can vary with androgen levels, age, and microbial invasion status. oup.com

Androgen Regulation of DEFB126 Expression
SpeciesResearch FocusKey FindingsReference
MouseAndrogen regulation of Defb22 (DEFB126 orthologue) in the caput epididymidis.Expression is partially regulated by androgens. An androgen receptor binding site was identified, suggesting direct regulation. nih.gov
HumanCorrelation between serum testosterone and DEFB126-positive spermatozoa.A significant positive correlation was found between serum testosterone levels and the proportion of DEFB126-positive sperm. inrs.ca

Physiological Roles and Functional Mechanisms of Beta Defensin 126

Contributions to Sperm Maturation and Capacitation

The journey of a sperm cell from the testis to a state of being capable of fertilization is a complex process involving significant molecular changes. DEFB126 is a key player in this maturation and the subsequent capacitation process that occurs in the female reproductive tract.

As sperm traverse the epididymis, they are adorned with a variety of molecules, forming a protective layer known as the glycocalyx. DEFB126 is a major component of this coat on primate sperm. oup.comnih.gov This highly glycosylated protein, with its numerous O-linked oligosaccharides, contributes significantly to the negative charge of the sperm surface. nih.govgenecards.orgoup.com This "invisibility cloak" is thought to be essential for masking sperm surface antigens, which is critical for their survival and function. animal-reproduction.orgresearchgate.net Studies have shown that the presence of DEFB126 on the sperm surface is crucial for maintaining the integrity of this glycocalyx. nih.gov In men homozygous for a variant of the DEFB126 gene, there is a notable reduction in the binding of certain lectins to the sperm surface, indicating an altered glycocalyx with fewer O-linked oligosaccharides. nih.govnih.gov This underscores the fundamental role of DEFB126 in establishing and preserving the sperm's protective outer layer. inrs.caoup.com

Table 1: Impact of DEFB126 Genotype on Sperm Glycocalyx

DEFB126 Genotype Lectin Binding to Sperm Surface Implication for Glycocalyx
Wild-type/Wild-type (wt/wt) Normal Intact glycocalyx with sufficient O-linked oligosaccharides
Deletion/Wild-type (del/wt) Normal Intact glycocalyx with sufficient O-linked oligosaccharides
Deletion/Deletion (del/del) Significantly lower Altered glycocalyx with fewer O-linked oligosaccharides

Data sourced from studies on a common variant in the DEFB126 gene. nih.govnih.gov

While DEFB126's primary role isn't direct propulsion, it is significantly associated with sperm motility. inrs.caresearchgate.net Research indicates a positive correlation between the proportion of DEFB126-labeled sperm and sperm motility. researchgate.netpreprints.org In fact, full-length recombinant DEFB126 has been shown to significantly increase the motility of immature testicular spermatozoa in vitro, a feat not replicated by mutated forms of the protein. oup.comresearchgate.net This suggests that DEFB126 is important for the acquisition and maintenance of sperm motility during epididymal maturation. oup.com However, it's important to note that some studies have found that men with a DEFB126 gene variant leading to impaired sperm function can still exhibit normal progressive motility, suggesting the relationship is complex. nih.govoup.com In cattle, bovine beta-defensin 126 (BBD126) has been shown to adsorb to the tail and post-acrosomal region of sperm, where it promotes motility. animal-reproduction.orgbiorxiv.org

Capacitation is the final step of sperm maturation that occurs in the female reproductive tract, rendering the sperm capable of fertilizing an egg. This process involves the removal of certain molecules from the sperm surface. DEFB126 coats the entire sperm surface until capacitation is complete. oup.comoup.com The release of DEFB126 from the sperm head is a critical event that is required for the sperm to recognize and bind to the zona pellucida, the outer layer of the oocyte. oup.comteagasc.ie This unmasking of other surface components is triggered by factors such as an elevation of oviductal fluid pH. genecards.orguniprot.orgbosterbio.com In macaque studies, the release of DEFB126 can be induced by treating sperm with agents like caffeine (B1668208) and dibutyryl cyclic adenosine (B11128) monophosphate (dbcAMP). oup.comteagasc.ie This controlled release mechanism highlights the dynamic role of DEFB126, transitioning from a protective coat to a removable barrier to enable fertilization.

Facilitation of Sperm Transport and Protection in the Female Reproductive Tract

Once in the female reproductive tract, sperm face a challenging environment. DEFB126 plays a crucial role in navigating this environment and protecting the sperm from the female immune system.

The cervical mucus presents a significant barrier to sperm transport. The highly negative charge imparted by the sialic acid moieties on the O-linked oligosaccharides of DEFB126 is critical for the efficient movement of sperm through this viscous medium. oup.comnih.gov This negative charge is thought to cause mutual repulsion between the sperm and the mucus, allowing for smoother passage. nih.gov Studies in macaques have demonstrated that the removal of DEFB126 or the cleavage of its terminal sialic acid residues leads to a significant reduction in the number of sperm that can enter and traverse cervical mucus. oup.com Remarkably, the addition of soluble DEFB126 back to the sperm surface can completely restore this mucus-penetrating ability. nih.govoup.com Furthermore, men who are homozygous for a DEFB126 gene variant exhibit a dramatic reduction in their sperm's ability to penetrate a hyaluronic acid gel, which serves as a surrogate for cervical mucus. nih.govnih.gov

Table 2: Effect of DEFB126 on Sperm Penetration of Cervical Mucus Surrogate

Sperm Treatment/Genotype Penetration Rate in Hyaluronic Acid Gel
Untreated (wt/wt or del/wt) Normal
DEFB126 Removed Significantly Reduced
DEFB126 Restored Restored to Normal
Homozygous Variant (del/del) 84% Reduction

Based on findings from macaque and human studies. nih.govoup.comnih.gov

Sperm are recognized as foreign cells by the female immune system, which can trigger an immune response that is hostile to sperm survival. oup.com DEFB126 acts as a protective shield, masking unique testicular and epididymal antigens on the sperm surface. researchgate.netoup.com This "cloaking" mechanism prevents the female immune system from recognizing and attacking the sperm. nih.govanimal-reproduction.orgoup.com Evidence strongly suggests that the sialic acid moieties on DEFB126 are responsible for this immunoprotective function. oup.com When DEFB126 is removed, or when sperm undergo capacitation and shed the protein, a variety of sperm proteins become exposed, leading to a dramatic increase in immune recognition. oup.comteagasc.ie This protective role is vital for sperm survival during their journey through the female reproductive tract to the site of fertilization. oup.comnih.gov

Mediation of Sperm Binding to Oviductal Epithelial Cells (Sperm Reservoir Formation)

Beta-defensin 126 (DEFB126) plays a pivotal role in the establishment of the sperm reservoir within the oviduct, a critical step for successful fertilization. This glycoprotein (B1211001) coats the entire surface of spermatozoa as they transit through the epididymis. researchgate.netnih.gov This coating is essential for the subsequent attachment of sperm to the epithelial cells lining the oviduct. oup.comnih.gov Studies in various species, including primates and cattle, have demonstrated that DEFB126 directly mediates this binding process. publish.csiro.aunih.govul.ie The interaction between the DEFB126 on the sperm surface and the oviductal epithelium facilitates the formation of a reservoir of viable sperm. researchgate.netuniprot.orgucsd.edu This reservoir holds sperm until ovulation, preventing premature capacitation and ensuring a sustained presence of fertilization-competent sperm. uniprot.orgucsd.edu

Research in macaques has shown that oviductal epithelial cells appear to selectively bind sperm that are well-coated with DEFB126. oup.com Experimental removal or alteration of DEFB126 on the sperm surface significantly reduces their ability to bind to these epithelial cells. oup.comnih.govoup.com For instance, treating macaque sperm with agents that induce the release of DEFB126, or masking the protein with antibodies, leads to a significant loss of sperm-oviductal epithelial cell (OEC) binding. oup.comnih.govoup.com Conversely, the reduced binding capability of sperm lacking DEFB126 can be restored by adding soluble DEFB126 back to the sperm surface before co-incubation with OECs. nih.govoup.com

In bovine models, the addition of recombinant bovine β-defensin 126 (BBD126) to epididymal sperm, which have not yet been exposed to the protein, significantly enhances their ability to bind to bovine oviductal epithelial cell (BOEC) explants. publish.csiro.aunih.govpublish.csiro.au This effect is blocked by the presence of an anti-BBD126 antibody, confirming the specific role of the protein in this interaction. publish.csiro.aunih.gov Furthermore, adding recombinant BBD126 to ejaculated sperm, which are already coated with the native protein, can further increase their binding capacity to BOEC explants. publish.csiro.aupublish.csiro.au These findings underscore the direct and crucial role of DEFB126 in the formation and maintenance of the oviductal sperm reservoir. nih.govoup.com

Table 1: Effect of DEFB126 Manipulation on Sperm Binding to Oviductal Epithelial Cells

SpeciesExperimental TreatmentObserved Effect on Sperm-OEC BindingReference
MacaqueRemoval/Alteration of DEFB126Significant decrease in binding oup.comnih.govoup.com
MacaqueMasking DEFB126 with antibodiesSignificant inhibition of binding oup.comoup.com
MacaqueRestoration with soluble DEFB126Binding ability restored nih.govoup.com
BovineAddition of recombinant BBD126 to epididymal spermSignificant enhancement of binding publish.csiro.aunih.govpublish.csiro.au
BovineAddition of recombinant BBD126 in the presence of anti-BBD126 antibodyIncreased binding capacity is blocked publish.csiro.aunih.gov

Role in Sperm-Egg Interaction

Significance of DEFB126 Release for Zona Pellucida Binding

While DEFB126 is essential for the journey of sperm through the female reproductive tract and for establishing the oviductal reservoir, its presence on the sperm head is inhibitory to the next critical step: binding to the zona pellucida of the oocyte. oup.comnih.govoup.com The release of DEFB126 from the sperm surface is a key event during capacitation, the final maturation process that enables a sperm to fertilize an egg. researchgate.netoup.comoup.com This shedding of the DEFB126 coat, particularly from the sperm head, is a prerequisite for the sperm to acquire the ability to bind to the zona pellucida. oup.comnih.govoup.com

Studies on macaque sperm have shown that sperm that have released DEFB126 can successfully bind to the zona pellucida. oup.com If the released DEFB126 is added back to these capacitated sperm, their ability to bind to the zona is once again inhibited. oup.com The release of DEFB126 can be induced experimentally by treating sperm with caffeine, a component required for complete capacitation. oup.comoup.com This process unmasks other surface components on the sperm membrane that are necessary for the interaction with the oocyte. uniprot.org Therefore, the timely release of DEFB126 is a critical regulatory step that switches the sperm from a state of transit and storage to a state of fertilization competence.

Regulation of Sperm-Zona Recognition

DEFB126 acts as a regulator of sperm-zona recognition by physically masking the sperm surface. researchgate.netoup.com This "glycocalyx," largely composed of the highly glycosylated DEFB126, effectively shields the underlying sperm surface proteins that are involved in the initial binding to the zona pellucida. researchgate.netoup.com The removal of this protective layer during capacitation is the crucial event that allows for sperm-zona recognition to occur. oup.comnih.gov

Once DEFB126 is shed from the sperm head, specific receptors on the sperm's plasma membrane are exposed. oup.com These newly unveiled receptors are then able to recognize and bind to their corresponding ligands on the zona pellucida, initiating the process of fertilization. oup.com In essence, DEFB126 functions as a "decapacitation factor" in this context, and its removal is a key part of the capacitation process that enables sperm to interact with the egg. oup.comoup.com This dynamic change in the sperm's surface properties highlights the dual and opposing roles of DEFB126: protection and transport followed by timely removal to permit fertilization.

Antimicrobial and Immunomodulatory Activities

Direct Antimicrobial Properties Against Pathogens (e.g., E. coli, S. aureus)

Beyond its roles in reproduction, Beta-defensin 126, as a member of the defensin (B1577277) family of peptides, possesses direct antimicrobial properties. nih.govmybiosource.comnih.gov The defensin core of the DEFB126 protein is responsible for this activity. nih.gov Research has demonstrated that DEFB126 exhibits antimicrobial activity against a range of pathogens, including Gram-negative bacteria like Escherichia coli (E. coli) and Gram-positive bacteria such as Staphylococcus aureus (S. aureus). nih.govmybiosource.comnih.gov This antimicrobial function is a key aspect of the innate immune system, providing a first line of defense against invading microorganisms in the reproductive tract and other mucosal surfaces. nih.govnih.gov The ability of DEFB126 to protect sperm from bacterial infections is another facet of its role in ensuring sperm viability. nih.gov In vitro studies on various beta-defensins have shown their effectiveness against pathogens like E. coli and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations between 10 to 50 μg/ml. physiology.org

Table 2: Documented Antimicrobial Activity of Beta-defensin 126

PathogenTypeObserved EffectReference
Escherichia coliGram-negative bacteriumAntimicrobial activity nih.govmybiosource.comnih.gov
Staphylococcus aureusGram-positive bacteriumAntimicrobial activity nih.govmybiosource.comnih.gov
Caenorhabditis elegansNematodeAntimicrobial activity nih.govmybiosource.comnih.gov

Anti-inflammatory Effects

In addition to its direct antimicrobial actions, the core peptide of DEFB126 also demonstrates significant anti-inflammatory effects. nih.gov This immunomodulatory function is particularly relevant in the context of the female reproductive tract, where an inflammatory response could be detrimental to sperm survival and fertilization. In adult animals, β-defensins are highly expressed in the testis and epididymis, where they contribute to anti-inflammatory functions. openveterinaryjournal.com

Studies have shown that the DEFB126 core peptide can effectively bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.gov By neutralizing LPS, DEFB126 can inhibit the inflammatory cascade it initiates. nih.gov Research using a murine macrophage cell line (RAW264.7) revealed that treatment with the DEFB126 core peptide leads to a down-regulation of the mRNA expression of several pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This reduction in gene expression is accompanied by a corresponding decrease in the secretion of IL-6 and TNF-α proteins. nih.gov The anti-inflammatory effects of the DEFB126 core peptide may be mediated through the blockade of the LPS-induced p42/44 and p38 MAPK signaling pathways. nih.gov

Lipopolysaccharide (LPS) Binding and Neutralization

The conserved core peptide of human Beta-defensin 126 (DEFB126) demonstrates a significant capacity for binding and neutralizing lipopolysaccharide (LPS) in laboratory settings. nih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. frontiersin.org The ability of DEFB126 to interact with LPS is a crucial aspect of its role in the innate immune system. genecards.orgoup.com

The DEFB126 core peptide has shown high potency in both binding to and neutralizing LPS. nih.gov This interaction is thought to be mediated by the cationic nature of the defensin peptide and the negatively charged components of LPS. spandidos-publications.com By binding to LPS, DEFB126 can inhibit its ability to activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a primary mechanism through which LPS induces the production of pro-inflammatory cytokines. frontiersin.org This neutralization of LPS helps to dampen the inflammatory cascade that can lead to conditions like septic shock. frontiersin.org

Research has demonstrated that the DEFB126 core peptide can effectively inhibit LPS-mediated inflammation. genecards.orguniprot.org In studies using the murine macrophage cell line RAW264.7, treatment with the DEFB126 core peptide led to a significant down-regulation of the mRNA expression of several pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Consequently, the secretion of IL-6 and TNF-α was also reduced. nih.gov The anti-inflammatory effects of the DEFB126 core peptide are believed to be at least partially due to the blockade of the LPS-induced p38 and p42/44 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov

Potential Intracellular Regulatory Functions

Beyond its direct neutralization of extracellular LPS, there is evidence to suggest that Beta-defensin 126 may also possess intracellular regulatory functions. frontiersin.orgnih.gov Fluorescence-labeled DEFB126 has been observed to penetrate RAW 264.7 macrophage cells. nih.gov Once inside the cell, it can reduce the production of inflammatory factors stimulated by LPS, indicating a role that extends beyond simple extracellular sequestration of LPS. nih.govfrontiersin.org

This capacity for intracellular activity suggests that DEFB126 might participate in modulating immune responses from within the cell. frontiersin.org The exact mechanisms of this intracellular regulation are still being investigated, but it is hypothesized that DEFB126 could interact with various intracellular signaling molecules or pathways involved in the inflammatory response. nih.govfrontiersin.org These findings highlight the multifunctional nature of the DEFB126 core peptide, demonstrating that it has critical functions in parallel to its well-documented C-terminal tail, including LPS-binding activity, anti-inflammatory effects, and potential intracellular regulatory roles. nih.govnih.gov

Interactive Data Table: Research Findings on DEFB126 Functions

Function Key Finding Experimental Model Observed Effect Reference(s)
LPS BindingThe core peptide of DEFB126 exhibits high potency for binding to LPS.In vitro assaysDirect interaction and binding nih.gov
LPS NeutralizationThe DEFB126 core peptide effectively neutralizes the inflammatory activity of LPS.In vitro assaysInhibition of LPS-induced responses nih.govoup.com
Anti-inflammatory EffectsTreatment with the DEFB126 core peptide reduces the expression and secretion of pro-inflammatory cytokines.Murine macrophage cell line (RAW264.7)Down-regulation of IL-1α, IL-1β, IL-6, and TNF-α mRNA; Decreased secretion of IL-6 and TNF-α. nih.gov
Intracellular PenetrationFluorescence-labeled DEFB126 can enter macrophage cells.Murine macrophage cell line (RAW264.7)Cellular uptake of the peptide nih.gov
Intracellular RegulationDEFB126 can diminish the production of LPS-stimulated inflammatory factors from within the cell.Murine macrophage cell line (RAW264.7)Reduced production of inflammatory mediators nih.govfrontiersin.org
Signal Pathway BlockadeThe anti-inflammatory effects may be mediated through the inhibition of specific signaling pathways.Murine macrophage cell line (RAW264.7)Blockade of LPS-induced p38 and p42/44 MAPK pathways nih.gov

Genetic Variation and Associated Reproductive Phenotypes of Beta Defensin 126

Identification of Common Sequence Variants and Polymorphisms (e.g., Frameshift Deletions)

Research has identified several common sequence variants and polymorphisms in the DEFB126 gene, with frameshift deletions being particularly notable for their impact on protein structure and function.

A widely studied polymorphism is a two-nucleotide deletion (c.317-318del), which results in a frameshift and the creation of a non-stop mRNA transcript. nih.govresearchgate.net This variant, also referenced by the single nucleotide polymorphism database number rs11467417, is surprisingly common, with allele frequencies reported to be around 0.47 in European and 0.45 in Chinese populations. nih.govresearchgate.net The deletion prevents the normal termination of translation, leading to an aberrant protein. nih.gov

Another significant frameshift mutation is a four-nucleotide deletion (c.163-166del), identified as rs11467497. researchgate.netgenecards.org This deletion leads to a premature stop codon, resulting in the translation of a truncated DEFB126 protein that is missing its C-terminal tail. genecards.orgnih.gov

In addition to these deletions, studies in specific populations have identified other single nucleotide mutations. Among a Chinese cohort, seven different nucleotide mutations were detected, with two missense mutations, c.152T>C (leading to a Methionine to Threonine substitution, M51T) and c.227A>G (leading to a Lysine to Arginine substitution, K76R), being significantly different between fertile and asthenozoospermic (reduced sperm motility) groups. researchgate.net These mutations are predicted to be damaging to the protein's structure and function. researchgate.net

Table 1: Common Genetic Variants in the DEFB126 Gene

Variant IDType of MutationConsequenceAssociated PhenotypeReference
rs11467417 (c.317-318del)2-nucleotide deletion (Frameshift)Generates a non-stop mRNA, unstable protein. nih.govresearchgate.netImpaired sperm function, subfertility in homozygous (del/del) state. nih.gov nih.govresearchgate.net
rs11467497 (c.163-166del)4-nucleotide deletion (Frameshift)Leads to premature termination of translation, truncated protein. researchgate.netgenecards.orgAssociated with male infertility and asthenozoospermia. genecards.orgnih.gov researchgate.netgenecards.orgnih.gov
c.152T>C (M51T)Missense mutationPredicted to be damaging to protein structure and function. researchgate.netAssociated with asthenozoospermia. researchgate.net researchgate.net
c.227A>G (K76R)Missense mutationPredicted to be damaging to protein structure and function. researchgate.netAssociated with asthenozoospermia. researchgate.net researchgate.net

Gene Copy Number Variation (CNV) in DEFB126 and Gene Clusters

The DEFB126 gene is located at the subtelomeric end of chromosome 20p13. nih.govresearchgate.net Research indicates that this specific gene does not exhibit copy number variation (CNV). nih.govresearchgate.net However, CNV is a prominent feature of other beta-defensin gene clusters, particularly the large cluster located on human chromosome 8. oup.complos.orgnih.gov This cluster in humans is known to be highly copy number variable, with copy numbers ranging from two to seven per genome. plos.org While these other beta-defensin genes are also involved in reproductive functions, the absence of CNV for DEFB126 suggests that the regulation of its gene dosage is more tightly controlled, and its impact on fertility is primarily dictated by sequence variants rather than the number of gene copies. nih.govnih.gov

Correlation Between DEFB126 Genetic Variation and Sperm Function Impairment (e.g., Motility)

Genetic variations in DEFB126, particularly the frameshift deletions, have a direct impact on sperm function. The primary mechanism of impairment is through the alteration of the sperm glycocalyx. nih.gov Men who are homozygous for the 2-nucleotide deletion (del/del) produce sperm with a deficient coating of O-linked oligosaccharides. nih.gov

This altered surface has a profound effect on the sperm's ability to navigate the female reproductive tract. A key finding is the significantly reduced capacity of sperm from del/del men to penetrate hyaluronic acid gel, which serves as an in vitro model for cervical mucus. nih.govoup.comresearchgate.net One study reported an 84% reduction in the rate of penetration for sperm from del/del donors compared to those with at least one wild-type allele (wt/wt or wt/del). nih.gov

Association of DEFB126 Alleles with Reproductive Success and Subfertility

The functional impairments caused by DEFB126 variants translate into measurable differences in reproductive outcomes. Population-based cohort studies have demonstrated that men who are homozygous for the 2-nucleotide deletion (del/del) are significantly less fertile than men who carry the wild-type allele. nih.govresearchgate.net

In a prospective study of couples trying to conceive naturally, the male partner having the del/del genotype was associated with a longer time to achieve a live birth. nih.gov This suggests a state of subfertility rather than absolute infertility. nih.govoup.com The del/del genotype is considered a high-risk genetic factor for male hypofertility. researchgate.netnih.gov

The impact of these alleles has also been studied in the context of medically assisted reproduction. In Iranian men with unexplained infertility, the 2-nucleotide deletion was found more frequently than in fertile controls. nih.gov For couples undergoing intrauterine insemination (IUI), the clinical pregnancy rate was significantly lower when the male partner had the del/del genotype. nih.gov Conversely, for treatments like in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI), no significant difference in outcomes was observed based on the DEFB126 genotype. nih.gov This highlights that the primary deficit of sperm from del/del men lies in their ability to traverse the female reproductive tract and reach the egg, a barrier that is bypassed by IVF and ICSI procedures. nih.gov

Comparative and Evolutionary Perspectives of Beta Defensin 126

Ortholog Identification and Interspecies Conservation

Orthologs of DEFB126, or equivalent genes in other species, have been identified across a range of mammals, including primates, rodents, and cattle. nih.govresearchgate.net The analysis of these orthologs highlights a striking evolutionary dichotomy between the two main regions of the protein.

The N-terminal region of DEFB126, which includes the signal peptide and the core defensin (B1577277) domain, is highly conserved across mammalian species. nih.govoup.com This region contains the six-cysteine motif that is the hallmark of the beta-defensin family, forming a stable, structurally important fold. asiaandro.com The strong conservation of this domain, which is maintained by purifying selection, underscores its fundamental importance for the protein's basic functions, likely related to its antimicrobial properties and structural integrity. nih.gov In fact, the first exon, which codes for the signal peptide, is under purifying selection, as these sequences are crucial for targeting the protein for secretion. nih.gov

In sharp contrast to the N-terminus, the C-terminal region of DEFB126 exhibits significant divergence among different mammalian orthologs. nih.govoup.com This extended C-terminal tail is heavily glycosylated and is a key component of the sperm's surface coat, or glycocalyx. researchgate.netbiorxiv.org The length and amino acid sequence of this tail vary considerably between species, suggesting it has evolved under different selective pressures to fulfill species-specific reproductive roles. oup.com For instance, variations in this region may influence how sperm interact with the female reproductive tract, a critical factor in fertilization and sperm competition. oup.comphysiology.org

Table 1: Comparison of DEFB126 C-terminal Tail Length in Different Species

SpeciesC-terminal Tail Length (amino acids)
Human52 oup.com
BovineVaries oup.com
MacaqueVaries oup.com

Evolutionary Expansion of Beta-defensin Gene Families in Mammals

The beta-defensin gene family has undergone remarkable expansion throughout mammalian evolution, primarily through gene duplication events. nih.govmdpi.com This has resulted in clusters of beta-defensin genes on various chromosomes. In humans, DEFB126 is part of a significant cluster on chromosome 20. nih.govwikipedia.org This expansion has provided mammals with a diverse toolkit of antimicrobial peptides, enabling them to combat a wide array of pathogens in different tissues. nih.gov The evolution of this gene family is an active and dynamic process, with some genes being ancient and conserved, while others have emerged more recently in specific lineages like rodents and primates. physiology.org The number of beta-defensin genes can vary significantly even between related species, with cattle, for example, having a particularly large expansion compared to other mammals. nih.govnih.gov

Evidence of Gene Duplication and Positive Selection in DEFB126 Locus

The evolution of the DEFB126 locus is a clear example of "birth-and-death" evolution, where new genes are created by duplication, and some are maintained while others are lost. The beta-defensin gene clusters, including the one containing DEFB126, originated from a series of duplication events. nih.govphysiology.org Following duplication, these genes have been subjected to positive selection, a process where new, advantageous mutations spread rapidly through a population. nih.govphysiology.org This is particularly evident in the rapidly evolving C-terminal region of DEFB126, suggesting an ongoing evolutionary "arms race," possibly related to host-pathogen interactions or adaptations in reproductive biology. physiology.org Positive selection has been a driving force in the evolution of mammalian defensin genes, favoring diversity at the amino acid level, which is crucial for both immune defense and reproductive functions. nih.govresearchgate.net

Advanced Methodological Approaches in Beta Defensin 126 Research

Transcriptomic and Proteomic Characterization

Understanding the expression and localization of Beta-defensin 126 (DEFB126) is fundamental to deciphering its function. Researchers employ a combination of transcriptomic and proteomic techniques to quantify its mRNA levels and pinpoint the protein's location within the male reproductive tract and on spermatozoa.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules. researchgate.netresearchgate.net This method has been instrumental in determining the sites of DEFB126 gene expression within the male reproductive tract across various species.

In a study on dromedary camels, qRT-PCR was used to assess DEFB126 mRNA levels in various tissues of the male reproductive tract. The results revealed that the tail of the epididymis exhibited the most significant expression levels of DEFB126 mRNA (p < 0.05) compared to other parts of the reproductive tract, including the testis, head, and body of the epididymis, vas deferens, prostate, and bulbourethral glands. openveterinaryjournal.comnih.govopenveterinaryjournal.com This high expression in the epididymis tail, where sperm are stored and undergo final maturation, suggests a critical role for DEFB126 in these processes. openveterinaryjournal.comnih.gov Similar findings have been reported in rams and bulls, where the highest DEFB126 mRNA expression was also observed in the tail of the epididymis. openveterinaryjournal.com

These findings highlight a conserved pattern of high DEFB126 expression in the caudal epididymis across different mammalian species, underscoring its importance in the final stages of sperm development before ejaculation. openveterinaryjournal.com

Table 1: Relative mRNA Expression of DEFB126 in the Dromedary Camel Male Reproductive Tract

TissueRelative DEFB126 mRNA Expression Level
Testis (Seminiferous tubules and rete testis)Modest
Epididymis (Head and Body)Moderate
Epididymis (Tail) Most Significant (p < 0.05)
Vas DeferensModerate to Weak
Male Accessory Glands (Prostate, Bulbourethral)Moderate to Weak

This table summarizes the findings from a study on dromedary camels, indicating the highest expression of DEFB126 mRNA in the tail of the epididymis. nih.govopenveterinaryjournal.com

Immunofluorescence and Immunohistochemistry for Protein Localization

Immunofluorescence and immunohistochemistry are powerful techniques that utilize antibodies to visualize the specific location of proteins within cells and tissues. These methods have been crucial in mapping the distribution of the DEFB126 protein in the male reproductive tract and on the surface of sperm.

Studies in dromedary camels using immunohistochemistry (IHC) have shown a positive immunoreaction for DEFB126 in fresh and epididymal sperm. openveterinaryjournal.comresearchgate.netnih.gov The protein was prominently localized to the acrosomal cap of the sperm head. openveterinaryjournal.comnih.gov Within the male reproductive tract, DEFB126 protein was detected in the testicles, epididymis, vas deferens, prostate, and bulbourethral glands, with the strongest immunoreaction observed in the tail of the epididymis. openveterinaryjournal.comnih.govopenveterinaryjournal.com

In cattle, immunohistochemistry revealed DEFB126 protein expression in the epithelial cells of the caudal epididymis and vas deferens. nih.govnih.govoup.com Confocal microscopy further demonstrated that the protein coats the tail and post-acrosomal region of caudal sperm. nih.govnih.gov This localization is consistent with its proposed role in sperm maturation and function. nih.gov

Interestingly, the localization of DEFB126 on the sperm surface can vary between species. While it is found on the acrosomal cap in camels and the tail and post-acrosomal region in bulls, it covers the entire surface of macaque sperm. openveterinaryjournal.comnih.govoup.com This suggests potential species-specific functional adaptations of the protein.

Table 2: Localization of DEFB126 Protein in Various Species

SpeciesLocation in Male Reproductive TractLocalization on Sperm
Dromedary CamelTestis, Epididymis (strongest in tail), Vas Deferens, Prostate, Bulbourethral glandsAcrosomal cap
Bovine (Bull)Caudal epididymis and vas deferens epithelial cellsTail and post-acrosomal region
MacaqueEpididymisEntire sperm surface

This table provides a comparative overview of DEFB126 protein localization based on immunofluorescence and immunohistochemistry studies in different species. openveterinaryjournal.comnih.govnih.govoup.comoup.com

In Vitro Functional Assays for Sperm Biology

To understand the direct effects of Beta-defensin 126 on sperm function, researchers utilize a variety of in vitro assays. These controlled laboratory experiments allow for the detailed examination of how DEFB126 influences sperm motility, their interaction with the female reproductive tract, and their ability to fertilize an egg.

Sperm Motility Assays

Sperm motility is a critical factor for male fertility, and several studies have investigated the role of DEFB126 in this process. In cattle, the addition of recombinant bovine DEFB126 (rBBD126) to immature corpus epididymis sperm, which normally lack the protein, resulted in a significant increase in motility. nih.gov This suggests that DEFB126 plays a key role in the acquisition of sperm motility as they transit through the epididymis. nih.gov

Similarly, in humans, a positive correlation has been observed between the presence of DEFB126 on ejaculated sperm and sperm motility. inrs.ca Studies have shown that the percentage of DEFB126-positive spermatozoa is significantly higher in fertile men compared to those with asthenospermia (reduced sperm motility). inrs.ca Furthermore, in vitro experiments demonstrated that co-culturing immotile testicular spermatozoa with cells expressing full-length recombinant DEFB126 significantly increased sperm motility. inrs.ca

These findings from both bovine and human studies strongly indicate that DEFB126 is a crucial factor for initiating and maintaining sperm motility. nih.govinrs.ca

Sperm-Oviductal Epithelial Cell Binding Assays

The formation of a sperm reservoir in the oviduct is a critical step in the fertilization process in many species. This involves the binding of sperm to the oviductal epithelial cells. In vitro assays have been developed to study this interaction.

In macaques, DEFB126 has been shown to mediate the attachment of sperm to oviductal epithelial cells (OECs). oup.com In bovine studies, the addition of recombinant BBD126 to both corpus epididymal sperm (which lack native BBD126) and ejaculated sperm significantly enhanced their ability to bind to bovine oviductal epithelial cell explants. publish.csiro.au This effect was blocked by the presence of an anti-BBD126 antibody, confirming the specific role of the protein in this binding process. publish.csiro.au These results suggest that a higher concentration of DEFB126 on the sperm acrosome may correlate with a greater capacity for oviduct binding. publish.csiro.au

Sperm Capacitation and Acrosome Reaction Induction

Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an oocyte. The acrosome reaction is the subsequent release of enzymes that allows the sperm to penetrate the outer layers of the egg.

In macaques, the release of DEFB126 from the sperm surface is a key event during capacitation. oup.com This release can be induced in vitro by treating sperm with caffeine (B1668208). oup.com Once DEFB126 is released, the sperm gains the ability to bind to the zona pellucida, the outer layer of the oocyte. oup.com

However, the role of DEFB126 in capacitation and the acrosome reaction appears to differ in cattle. Attempts to release BBD126 from bull sperm using various capacitating agents that are effective in macaques were unsuccessful. nih.gov Furthermore, inducing the acrosome reaction in bull sperm with a calcium ionophore did not alter the binding pattern of BBD126. nih.gov These findings suggest that the mechanisms by which DEFB126 influences these later stages of fertilization may be species-specific. nih.gov

Table 3: Summary of In Vitro Functional Assay Findings for Beta-defensin 126

AssaySpeciesKey Findings
Sperm Motility Bovine, HumanRecombinant DEFB126 increases motility of immature sperm. nih.gov Positive correlation between DEFB126 presence and sperm motility in humans. inrs.ca
Sperm-Oviductal Epithelial Cell Binding Macaque, BovineDEFB126 mediates sperm binding to oviductal epithelial cells. oup.compublish.csiro.au Recombinant DEFB126 enhances binding capacity. publish.csiro.au
Sperm Capacitation and Acrosome Reaction MacaqueRelease of DEFB126 is part of capacitation and is required for zona pellucida binding. oup.com
BovineBBD126 is not readily released by capacitating agents, and its localization is unchanged after the acrosome reaction. nih.gov

This table summarizes the key research findings from various in vitro functional assays investigating the role of Beta-defensin 126 in sperm biology.

Immunological and Cellular Assays

LPS-Binding and Neutralization Assays

The conserved β-defensin core of human β-defensin 126 (DEFB126) demonstrates a significant capacity for binding and neutralizing lipopolysaccharide (LPS) in vitro. nih.gov This interaction is a key aspect of its anti-inflammatory properties. The ability of DEFB126 to sequester LPS, a major component of the outer membrane of Gram-negative bacteria, prevents the activation of inflammatory pathways. nih.govnih.gov

Fluorescence-based experiments have further revealed that DEFB126 can enter RAW 264.7 macrophage cells, where it can reduce the production of inflammatory factors stimulated by LPS. nih.govfrontiersin.org This suggests that its anti-inflammatory role extends beyond simple extracellular neutralization of LPS and involves intracellular regulatory functions. nih.gov The antiendotoxic activity of some β-defensins is dependent on their disulfide bonds, and it has been noted that antibacterial activity does not always correlate with anti-LPS properties. frontiersin.org

Pro-inflammatory Cytokine Expression Analysis (e.g., IL-1β, IL-6, TNF-α)

Research has shown that the core peptide of DEFB126 can effectively down-regulate the mRNA expression of several pro-inflammatory cytokines in a murine macrophage cell line (RAW264.7). nih.gov The specific cytokines affected include Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This reduction in mRNA expression leads to a corresponding decrease in the secretion of IL-6 and TNF-α proteins. nih.gov This demonstrates the potent anti-inflammatory capabilities of the DEFB126 core peptide. nih.gov In the context of pulpitis, dental pulps exhibit higher expression of pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and TNF-α. frontiersin.org

Effect of DEFB126 Core Peptide on Pro-inflammatory Cytokine Expression
CytokineEffect on mRNA ExpressionEffect on Protein Secretion
IL-1αDown-regulatedNot Reported
IL-1βDown-regulatedNot Reported
IL-6Down-regulatedDecreased
TNF-αDown-regulatedDecreased

Cell Signaling Pathway Analysis (e.g., MAPK Pathway)

The anti-inflammatory effects of the DEFB126 core peptide are linked to its ability to block the lipopolysaccharide (LPS)-induced p42/44 and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov The MAPK pathways are crucial in mediating cellular responses to a variety of stimuli, including inflammation. aai.org By inhibiting these pathways, DEFB126 can effectively dampen the inflammatory cascade initiated by LPS. nih.gov Studies on other human β-defensins have also shown their ability to activate MAPK pathways, such as p38, JNK, and ERK1/2, in fibroblasts, leading to various cellular responses. mdpi.com For instance, the induction of human β-defensin 2 in response to Fusobacterium nucleatum involves the activation of the p38 and JNK MAPK pathways. aai.org

Genetic Analysis Techniques

PCR-SSCP and DNA Sequencing for Polymorphism Detection

Polymerase Chain Reaction-Single Strand Conformation Polymorphism (PCR-SSCP) is a widely used technique for screening genetic variations within the DEFB126 gene. scholarsliterature.comresearchgate.netarakmu.ac.ir This method, followed by DNA sequencing for confirmation, has been instrumental in identifying mutations and polymorphisms. scholarsliterature.comresearchgate.net For example, a study on Iranian men with infertility used PCR-SSCP to analyze exon 2 of the DEFB126 gene, revealing different banding patterns that corresponded to genetic variations. scholarsliterature.com These findings were subsequently validated using DNA sequencing. scholarsliterature.comresearchgate.net This approach has been successful in identifying single nucleotide polymorphisms (SNPs) and deletions in the DEFB126 gene, which have been associated with conditions like male infertility. scholarsliterature.comarakmu.ac.ir

Single Nucleotide Polymorphism (SNP) Panel Analysis

Analysis of Single Nucleotide Polymorphism (SNP) panels has been employed in studies of β-defensin genes to investigate their association with various traits, including fertility. animal-reproduction.org In bovine studies, a β-defensin haplotype that includes a SNP panel has been significantly associated with reduced fertility. animal-reproduction.org This haplotype contains the bovine β-defensin 126 gene. animal-reproduction.org Such analyses are crucial for understanding the genetic basis of traits influenced by β-defensins and can have implications for marker-assisted selection in animal breeding. animal-reproduction.orgnih.govanimbiosci.org Genome-wide polymorphism analysis has revealed that SNPs and copy number variations in β-defensin genes are linked to male fertility. researchgate.net

Genetic Analysis Techniques in DEFB126 Research
TechniqueApplication in DEFB126 ResearchKey Findings
PCR-SSCPScreening for mutations and polymorphisms in the DEFB126 gene. scholarsliterature.comresearchgate.netarakmu.ac.irIdentification of different banding patterns corresponding to genetic variants. scholarsliterature.com
DNA SequencingConfirmation of genetic variations identified by PCR-SSCP. scholarsliterature.comresearchgate.netValidation of specific mutations and polymorphisms in the DEFB126 gene. scholarsliterature.com
SNP Panel AnalysisAssociation studies between DEFB126 haplotypes and specific traits. animal-reproduction.orgA bovine β-defensin haplotype containing DEFB126 is associated with reduced fertility. animal-reproduction.org

Structural Biology and Computational Approaches

Advanced research on Beta-defensin 126 (DEFB126) increasingly relies on structural biology and computational methods to elucidate its structure-function relationships. These approaches provide powerful insights into the protein's evolutionary trajectory and its three-dimensional architecture, which are crucial for understanding its biological roles, particularly in reproduction.

In silico Analysis of Protein Sequence Conservation and Divergence

In silico analysis, or computational analysis, of the Beta-defensin 126 protein sequence has been instrumental in understanding its evolution and species-specific functions. nih.gov By comparing the amino acid sequences of DEFB126 orthologs—versions of the protein in different species—researchers can identify regions that are highly conserved (and thus likely critical for fundamental functions) and regions that are divergent, which may point to specialized roles in different animals. nih.gov

Detailed research findings from comparative sequence analyses have revealed a distinct pattern of conservation and divergence in DEFB126. nih.gov Bioinformatic comparisons involving DEFB126 sequences from various mammals, including humans, cattle, macaques, mice, and rats, consistently show that the N-terminal signal region and the core defensin (B1577277) motif are highly conserved. nih.govnih.gov The defensin motif is characterized by a specific arrangement of six cysteine residues, which is a hallmark of the β-defensin family. nih.gov Interestingly, all analyzed orthologs of DEFB126 possess an additional, seventh cysteine. nih.gov

In stark contrast, the C-terminal tail of the protein, the region that extends after the final cysteine of the defensin motif, exhibits significant sequence and length divergence among species. nih.govnih.gov For instance, the C-terminal tail of human DEFB126 contains 52 amino acids, whereas the bovine ortholog has a shorter tail of 30 amino acids. nih.gov This C-terminal region is also where glycosylation—the attachment of sugar molecules—is predicted to occur, and the patterns of these predicted glycosylation sites also vary significantly between species. nih.gov Human DEFB126 is predicted to have nine O-linked glycosylation sites, while the bovine version has only one O-linked and one N-linked site. nih.gov This divergence in the C-terminus is thought to underlie the species-specific functions of DEFB126 in reproduction. nih.govnih.gov

Table 1: Comparative Analysis of Beta-defensin 126 Orthologs
FeatureHuman (HBD126)Bovine (BBD126)Murine (Mouse)General Observation
N-Terminus & Defensin Motif Highly ConservedHighly ConservedHighly ConservedStrong conservation across mammalian species, including the canonical six-cysteine motif plus an additional seventh cysteine. nih.gov
C-Terminal Tail Length 52 amino acids30 amino acidsVariableSignificant divergence in length and sequence, suggesting species-specific adaptations. nih.gov
Predicted N-linked Glycosylation Sites 011Presence and number of sites vary, indicating different post-translational modifications. nih.gov
Predicted O-linked Glycosylation Sites 9114Highly variable, pointing to differences in the sperm glycocalyx and function. nih.gov

Three-dimensional Protein Structure Prediction (e.g., AlphaFold)

Understanding the three-dimensional (3D) structure of Beta-defensin 126 is crucial for deciphering its mechanism of action. While experimental determination of protein structures can be challenging, advanced computational models, most notably AlphaFold, have provided high-quality structural predictions for DEFB126. genecards.orgproteinatlas.organimal-reproduction.org AlphaFold is a deep learning-based system developed by DeepMind that can predict the 3D structure of a protein from its amino acid sequence with remarkable accuracy. ebi.ac.uk

Conversely, the N-terminal and, most notably, the long, glycosylated C-terminal tail are predicted with low to very low confidence (pLDDT < 50). genecards.orgebi.ac.uk This suggests that these regions may be intrinsically disordered or highly flexible in isolation. ebi.ac.uk This structural flexibility in the C-terminal tail is consistent with its extensive glycosylation and its proposed role in creating a protective, charged shield around the sperm. genecards.organimal-reproduction.org Three-dimensional analysis confirms the presence of a distinctive, extended C-terminal tail, which is a key feature that may yield important insights into its precise biological functions. animal-reproduction.org

Table 2: AlphaFold Structure Prediction Details for Human Beta-defensin 126 (AF-Q9BYW3-F1)
Structural RegionPredicted Model Confidence (pLDDT Score)Structural Interpretation
Signal Peptide (residues 1-20) Low to Very Low (&lt;50)Region is cleaved off in the mature protein. Low confidence is expected.
Conserved Defensin Core (approx. residues 27-59) Confident to Very High (70-100)Indicates a stable, well-defined 3D structure, consistent with the known β-defensin fold. genecards.orgebi.ac.uk
C-Terminal Tail (approx. residues 60-111) Low to Very Low (&lt;50)Suggests this region is intrinsically disordered or highly flexible, which may be critical for its function in the sperm glycocalyx. genecards.organimal-reproduction.orgebi.ac.uk

Emerging Concepts and Future Research Directions

Beta-defensin 126 (DEFB126) is a multifaceted glycoprotein (B1211001) with critical roles in male reproductive function and immunology. While significant strides have been made in understanding its function, particularly its role in fertility, several areas remain ripe for further investigation. Future research is poised to delve deeper into its molecular mechanisms, the intricate balance of its dual functions, its regulatory networks, its broader implications in reproductive pathologies, and novel strategies for therapeutic modulation.

Q & A

Q. What is the established role of Beta-defensin126 in human reproductive biology, and what methodologies are used to investigate its function?

this compound (BD126) is a seminal plasma protein predominantly associated with sperm motility and fertility. Key methodologies include:

  • Western blotting and ELISA to quantify BD126 levels in seminal fluid .
  • Computer-assisted sperm analysis (CASA) to correlate BD126 expression with sperm motility parameters (e.g., progressive motility, velocity) .
  • Immunohistochemistry to localize BD126 on sperm surfaces, particularly in the acrosomal region . Note: Studies consistently report reduced BD126 levels in infertile men compared to fertile controls, suggesting its role as a biomarker for male fertility .

Q. How do researchers validate the specificity of BD126 antibodies in experimental assays?

  • Pre-absorption controls : Incubate antibodies with recombinant BD126 to confirm binding specificity.
  • Knockdown/knockout models : Compare immunoreactivity in samples with genetically reduced BD126 expression.
  • Cross-reactivity panels : Test antibodies against other beta-defensin family members (e.g., BD1, BD2) .

Advanced Research Questions

Q. What experimental designs address contradictions in BD126 expression levels across demographic or pathological cohorts?

Discrepancies (e.g., BD126 levels in normozoospermic vs. oligozoospermic men) require:

  • Stratified sampling : Segment participants by age, fertility status, and comorbidities (e.g., varicocele, infections) .
  • Longitudinal studies : Track BD126 fluctuations in individuals over time to isolate transient vs. chronic factors.
  • Multi-center validation : Mitigate site-specific biases by harmonizing protocols for semen collection and protein quantification .

Q. How can researchers differentiate BD126’s direct functional roles from confounding variables in sperm motility studies?

  • In vitro functional assays : Treat sperm with recombinant BD126 and measure motility changes using CASA .
  • Co-variate adjustment : Statistically control for factors like pH, reactive oxygen species (ROS), and seminal plasma viscosity .
  • Gene silencing : Use siRNA or CRISPR-Cas9 to reduce BD126 expression in model systems and assess motility outcomes .

Q. What statistical approaches are recommended for analyzing non-linear relationships between BD126 levels and fertility outcomes?

  • Non-parametric tests (e.g., Spearman’s rank correlation) for non-normal data distributions.
  • Machine learning models (e.g., random forests) to identify interaction effects between BD126 and other biomarkers (e.g., oxidative stress markers) .

Data Interpretation and Methodological Challenges

Q. How should researchers address variability in BD126 quantification across laboratories?

  • Standardized reference materials : Use pooled seminal plasma with pre-determined BD126 concentrations for inter-lab calibration.
  • Blinded analysis : Mask technicians to participant groups (fertile/infertile) during assays to reduce observer bias .

Q. What ethical considerations are critical when designing BD126 studies involving human participants?

  • Informed consent : Disclose potential implications of BD126 testing for fertility status.
  • Data anonymization : Encrypt participant IDs and restrict access to raw data .
  • Conflict of interest disclosure : Avoid partnerships with entities commercializing BD126 diagnostics .

Future Research Directions

Q. What gaps exist in understanding BD126’s interaction with the female reproductive tract microenvironment?

  • Co-culture models : Expose sperm to cervical mucus or oviductal epithelial cells to study BD126’s role in sperm survival post-ejaculation.
  • Proteomic profiling : Identify BD126-binding partners in seminal plasma using mass spectrometry .

Q. How can BD126 research inform clinical guidelines for male infertility diagnostics?

  • ROC analysis : Establish cutoff values for BD126 levels predictive of fertility.
  • Multi-marker panels : Combine BD126 with oxidative stress markers (e.g., 8-OHdG) for higher diagnostic accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.